3-(phenylsulfanyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide
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Overview
Description
3-(phenylsulfanyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide is an organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a phenylsulfanyl group and a benzoxazepine ring in its structure suggests that it might exhibit unique chemical and biological properties.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
Due to its structural features, it might exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
Potential therapeutic applications could include the development of new drugs for treating various diseases, particularly those involving the central nervous system.
Industry
In the industrial sector, the compound might be used in the development of new materials or as a precursor for other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazepine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Phenylsulfanyl Group: This step might involve the substitution of a suitable leaving group with a phenylsulfanyl moiety.
Formation of the Propanamide Moiety: This can be done by reacting the intermediate with propanoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoxazepine ring can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the benzoxazepine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The phenylsulfanyl group and the benzoxazepine ring could play crucial roles in binding to the target and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazepines: Compounds with similar benzoxazepine rings.
Phenylsulfanyl Derivatives: Compounds with phenylsulfanyl groups.
Uniqueness
The unique combination of a phenylsulfanyl group and a benzoxazepine ring in 3-(phenylsulfanyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide might confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-phenylsulfanyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-21(2)14-26-18-13-15(9-10-17(18)23(3)20(21)25)22-19(24)11-12-27-16-7-5-4-6-8-16/h4-10,13H,11-12,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAODQWDMSCLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CCSC3=CC=CC=C3)N(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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